molecular formula C8H9Cl2NO2S B2763573 N-(2,4-dichlorophenyl)ethanesulfonamide CAS No. 56682-60-1

N-(2,4-dichlorophenyl)ethanesulfonamide

Cat. No.: B2763573
CAS No.: 56682-60-1
M. Wt: 254.13
InChI Key: WEBWYAHCLAURSA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)ethanesulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to an ethanesulfonamide backbone, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)ethanesulfonamide typically involves the reaction of 2,4-dichloroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

N-(2,4-dichlorophenyl)ethanesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)methanesulfonamide
  • N-(2,4-dichlorophenyl)propanesulfonamide
  • N-(2,4-dichlorophenyl)butanesulfonamide

Uniqueness

N-(2,4-dichlorophenyl)ethanesulfonamide is unique due to its specific substitution pattern and the presence of the ethanesulfonamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBWYAHCLAURSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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